REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][N:12]1[CH2:17][CH2:16][CH:15]([N:18]2[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)[CH2:14][CH2:13]1.C(N(CC)CC)C>C(O)(C)C.O>[CH3:11][N:12]1[CH2:13][CH2:14][CH:15]([N:18]2[CH2:23][CH2:22][N:21]([C:2]3[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=3)[CH2:20][CH2:19]2)[CH2:16][CH2:17]1
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)N1CCNCC1
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with 50% water in isopropanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 45° C
|
Name
|
|
Type
|
|
Smiles
|
CN1CCC(CC1)N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |